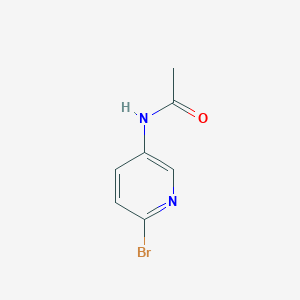

5-Acetamido-2-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-bromopyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLPHQBLHUFGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428405 | |

| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-19-8 | |

| Record name | N-(6-Bromo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29958-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 5-Acetamido-2-bromopyridine

Abstract

This compound is a valuable pyridine derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups—an acetamido moiety and a bromine atom—provide versatile handles for further chemical modifications, making it an important intermediate in medicinal chemistry and materials science. This document provides a comprehensive technical overview of a common synthetic route to this compound and details the analytical techniques used for its characterization. It includes detailed experimental protocols, tabulated quantitative data, and a workflow diagram to serve as a practical guide for laboratory researchers.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the acetylation of its precursor, 5-amino-2-bromopyridine. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride, often in the presence of a catalyst or in a suitable solvent system. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride to form the corresponding amide.

The protection of the amino group via acetylation is a common strategy in multi-step syntheses to prevent unwanted side reactions during subsequent transformations of the pyridine ring.

Reaction Scheme:

Starting Material: 5-Amino-2-bromopyridine Reagent: Acetic Anhydride Product: this compound

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are established through a combination of spectroscopic techniques and physical property measurements.

Physical Properties

The physical state and melting point are fundamental indicators of the compound's identity and purity.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 151-155 °C[1] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information, confirming the presence of key functional groups and the overall molecular framework. The data presented below is based on analogous structures and established spectroscopic principles for pyridine derivatives.[2][3]

2.2.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | H-6 |

| ~8.10 | dd | 1H | H-4 |

| ~7.95 | br s | 1H | N-H |

| ~7.50 | d | 1H | H-3 |

| ~2.15 | s | 3H | -CH₃ |

2.2.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (Amide) |

| ~149.0 | C-6 |

| ~141.0 | C-4 |

| ~138.0 | C-5 |

| ~125.0 | C-2 |

| ~121.0 | C-3 |

| ~24.5 | -CH₃ |

2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3280 | Strong, Broad | N-H Stretch |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Amide I) |

| ~1580 | Strong | N-H Bend (Amide II) / C=C Stretch |

| ~1525 | Strong | C=C Stretch (Pyridine ring) |

| ~1290 | Strong | C-N Stretch |

2.2.4 Mass Spectrometry (MS)

| m/z | Assignment |

| 214/216 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 172/174 | [M - C₂H₂O]⁺ |

| 134 | [M - Br]⁺ |

Experimental Protocols

The following protocols provide detailed procedures for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from established procedures for the acetylation of aminopyridines.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

-

Addition of Reagent: Under a nitrogen atmosphere, add acetic anhydride (1.2-1.5 eq) to the solution. A catalytic amount of concentrated sulfuric acid (a few drops) can be added to facilitate the reaction.[4]

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60 °C and reflux, for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Characterization Protocols

3.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm and a relaxation delay of 1 second.[2] For ¹³C NMR, use a proton-decoupled pulse sequence with a wider spectral width (e.g., 0-200 ppm).

3.2.2 FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before the sample measurement. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[2]

3.2.3 Mass Spectrometry

-

Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Ionization and Analysis: Introduce the solution into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, a standard energy of 70 eV is used.[2] Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from the starting material to the final, characterized product.

Caption: Synthesis and characterization workflow for this compound.

References

A Technical Guide to the Physicochemical Properties of 5-Acetamido-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 5-Acetamido-2-bromopyridine (CAS No: 29958-19-8), a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This guide includes a summary of its properties, detailed experimental protocols for its synthesis and characterization, and workflow visualizations relevant to its application in research and development.

Core Physicochemical Properties

This compound, also known as N-(6-bromopyridin-3-yl)acetamide, is a solid crystalline compound. While extensive experimental data for this specific molecule is not widely published, its properties can be understood through calculated values and comparison with structurally similar compounds.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value / Information | Source / Method |

| IUPAC Name | N-(6-bromopyridin-3-yl)acetamide | --- |

| CAS Number | 29958-19-8 | [1] |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Appearance | Expected to be a solid crystalline powder | Inferred |

| Melting Point | Data not available. Structurally related compounds melt in the range of 150-260°C. (e.g., 2-Acetamido-4-methyl-5-bromopyridine: 151-155 °C[2]). | --- |

| Boiling Point | Not applicable (likely to decompose upon heating) | --- |

| Calculated logP | 1.3 | Predicted using chemical modeling software |

| Calculated pKa | Acidic (Amide N-H): ~16.5 Basic (Pyridine N): ~2.8 | Predicted using chemical modeling software |

| Calculated Water Solubility | 2.8 g/L at 25°C | Predicted using chemical modeling software |

| Qualitative Solubility | Likely soluble in polar organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Inferred from related structures[3] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound via Acetylation

This protocol describes the N-acetylation of 5-amino-2-bromopyridine using acetic anhydride. The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.

Materials:

-

5-amino-2-bromopyridine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst) or another suitable base/solvent system like dichloromethane with triethylamine.

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/ice bath.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromopyridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the stirred solution dropwise.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess acetic anhydride.

-

Work-up:

-

Remove the solvent under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual pyridine.[4]

-

Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.[4]

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[4]

-

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4] The crude this compound can be further purified by recrystallization or silica gel column chromatography.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

-

Dry, purified sample of this compound

-

Glass capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with mineral oil

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Place a small amount of the dry sample on a clean surface. Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.[5]

-

Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The sample should be tightly packed to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.

-

Accurate Determination:

-

Use a fresh sample and allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating. Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid is observed (onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

-

-

Reporting: The melting point is reported as the range between the onset and completion temperatures. For high accuracy, the determination should be repeated at least twice.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug discovery for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.

Materials:

-

Purified this compound

-

n-Octanol (reagent grade)

-

Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)

-

Volumetric flasks, separatory funnels, or vials

-

Mechanical shaker or rotator

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) together for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7]

-

Partitioning:

-

Add a known volume of the saturated aqueous phase and a known volume of the saturated n-octanol phase to a vial. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[6]

-

Add a small aliquot of the compound's stock solution.

-

Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[7]

-

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

logP Value: The final logP is the base-10 logarithm of the partition coefficient:

-

logP = log₁₀(P)[8]

-

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis, characterization, and application of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Role of intermediates in a general drug discovery pipeline.

Caption: Experimental workflow for shake-flask logP determination.

References

- 1. 29958-19-8|N-(6-Bromopyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 2. 2-ACETAMIDO-4-METHYL-5-BROMOPYRIDINE | 142404-82-8 [chemicalbook.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 5-Acetamido-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Acetamido-2-bromopyridine, a key intermediate in synthetic chemistry. The document details its chemical identity, physical properties, and a representative synthesis protocol, tailored for professionals in research and development.

Chemical Identity and Structure

This compound, systematically named N-(6-bromopyridin-3-yl)acetamide, is a substituted pyridine derivative. It is also commonly referred to as 2-Acetamido-5-bromopyridine. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

-

CAS Number: 29958-19-8[1]

-

IUPAC Name: N-(5-bromo-2-pyridinyl)acetamide[4]

-

Synonyms: 2-Acetamido-5-bromopyridine, N-(5-Bromo-2-pyridinyl)-acetamide, N-Acetylamino-5-bromopyridine[2][3]

Chemical Structure:

The structure consists of a pyridine ring substituted with a bromine atom at the 2-position and an acetamido group at the 5-position.

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Melting Point | 175-179 °C | [2] |

| Boiling Point (Predicted) | 372.2 ± 27.0 °C | [2] |

| Density (Predicted) | 1.630 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 12.94 ± 0.70 | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Storage Temperature | Room temperature, in an inert atmosphere, kept in a dark place | [2] |

Synthesis of this compound

This compound is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine, through an acetylation reaction. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Acetylation of 2-Amino-5-bromopyridine

-

Reactants and Reagents:

-

2-Amino-5-bromopyridine

-

Acetic anhydride

-

Acetic acid

-

Water

-

Ethyl acetate

-

n-hexane

-

-

Procedure:

-

To a 2000 mL single-necked round-bottomed flask equipped with a magnetic stirrer, add 2-amino-5-bromopyridine (86.50 g, 500 mmol), acetic anhydride (153 g, 1500 mmol), and 850 mL of acetic acid.

-

Activate the magnetic stirrer and heat the reaction mixture to 100 °C.

-

Maintain stirring at this temperature for 9 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) and gas chromatography (GC) to confirm the complete consumption of the starting material, 2-amino-5-bromopyridine.

-

Upon completion, allow the reaction solution to cool and then add water to precipitate the product.

-

Filter the resulting solid.

-

Wash the filter cake with a solvent mixture of ethyl acetate and n-hexane (in a 1:4 volume ratio) to remove impurities.

-

The resulting pure product is 2-acetamido-5-bromopyridine.[2]

-

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary application is in the construction of more complex heterocyclic structures.

-

Pharmaceutical Development: It is a key reagent in the synthesis of novel Bcr-Abl inhibitors, which are targeted therapies for certain types of cancer. It is also used to produce other hetero-monocyclic derivatives with potential therapeutic activity.[2]

-

Organic Synthesis: The presence of the bromo- and acetamido- groups on the pyridine ring allows for a variety of chemical modifications, making it a valuable building block for creating diverse molecular scaffolds.[3]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For further information, consulting the referenced material is recommended.

References

An In-depth Technical Guide to the Solubility of 5-Acetamido-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetamido-2-bromopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility information inferred from structurally related compounds and presents a detailed experimental protocol for the quantitative determination of its solubility. This information is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

For comparison, 2-Amino-5-bromopyridine, a closely related precursor, is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water.[1][2] Another analog, 2-Acetamido-4-methyl-5-bromopyridine, is reported to be soluble in chloroform.[3] This suggests that this compound will exhibit similar solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar protic nature of alcohols can form hydrogen bonds with the amide and pyridine functionalities. |

| Halogenated | Chloroform, Dichloromethane | Soluble | These solvents are effective at dissolving moderately polar compounds. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds. |

| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many polar organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Solubility will depend on the specific ether; THF is more polar and likely a better solvent. |

| Apolar Solvents | Hexane, Toluene | Likely Insoluble | The polarity of this compound is likely too high for significant solubility in apolar solvents. |

| Water | Water | Slightly Soluble to Insoluble | While containing polar groups, the overall molecule may have limited aqueous solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details a general procedure for determining the solubility of a solid organic compound in various organic solvents using the isothermal shake-flask method.[4][5][6][7][8]

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, acetone)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Synthesis Workflow

The synthesis of this compound typically involves the acetylation of 2-amino-5-bromopyridine. The precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through a multi-step process involving N-acylation, bromination, and subsequent hydrolysis.[9] A generalized workflow for the synthesis of 2-amino-5-bromopyridine is presented below.

References

- 1. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-ACETAMIDO-4-METHYL-5-BROMOPYRIDINE | 142404-82-8 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

5-Acetamido-2-bromopyridine: An In-Depth Technical Guide on its Core Mechanism of Action

Researchers, scientists, and drug development professionals should note that, based on a comprehensive review of publicly available scientific literature, the specific mechanism of action for 5-Acetamido-2-bromopyridine has not been elucidated. Current research primarily focuses on its role as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic activities.

While a direct mechanism of action for this compound is not documented, its significance lies in its utility as a building block for various biologically active molecules. This guide will summarize the known applications and the biological activities of compounds derived from this scaffold.

Role as a Synthetic Intermediate

This compound is a reagent frequently employed in organic synthesis. Its chemical structure, featuring a bromo-substituted pyridine ring with an acetamido group, allows for a variety of chemical transformations. Notably, it is used in the preparation of tachykinin receptor antagonists[1]. The pyridine ring and the bromine atom offer sites for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Derivatives of similar acetamido-pyridine structures have been synthesized and evaluated for various biological activities. For instance, studies on related compounds have explored their potential as antibacterial and antioxidant agents[2]. Another study reported on the synthesis of novel pyridine-based derivatives from a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which exhibited antibacterial activity, particularly in inhibiting biofilm formation by E. coli[3].

Biological Activities of Derived Compounds

The primary value of this compound in a biological context is as a precursor to other active molecules. The following table summarizes the biological activities of compounds synthesized using this compound or structurally similar molecules. It is crucial to understand that these activities are properties of the final synthesized compounds and not of this compound itself.

| Derived Compound Class | Biological Activity | Key Findings | Reference |

| Tachykinin Receptor Antagonists | Antagonism of tachykinin receptors | Used as a reagent in their preparation. | [1] |

| Chloropyridinyl-hybrids | Antioxidant, Antibacterial | A related compound, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, showed potent activity against Escherichia coli and Staphylococcus aureus. | [2] |

| Pyridine-based Derivatives | Antibacterial (Biofilm Inhibition) | Derivatives of N-[5-bromo-2-methylpyridine-3-yl]acetamide showed significant biofilm inhibition against E. coli. | [3] |

Synthesis and Experimental Protocols

While experimental protocols for determining the mechanism of action of this compound are not available due to the lack of such studies, protocols for its use in synthesis are documented. For example, it is utilized in the couplings of 2-halopyridines[1]. The synthesis of related brominated pyridine derivatives often involves the bromination of an aminopyridine precursor, followed by further functionalization.

A general workflow for the utilization of a bromopyridine in synthesis is depicted below.

Caption: A generalized workflow illustrating the use of a bromopyridine derivative in the synthesis of biologically active compounds.

Conclusion

References

The Latent Therapeutic Potential of 5-Acetamido-2-bromopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic versatility make it a "privileged structure" for targeting a wide array of biological macromolecules. The strategic functionalization of the pyridine core with substituents such as acetamido and bromo groups can significantly modulate its pharmacokinetic and pharmacodynamic properties. Specifically, the 5-acetamido-2-bromopyridine scaffold offers a synthetically tractable platform for the development of novel therapeutic agents. The acetamido group can act as a key hydrogen bond donor/acceptor, while the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the exploration of diverse chemical space. This guide explores the potential biological activities of this compound derivatives, providing a framework for their synthesis, biological evaluation, and mechanism of action studies.

Proposed Synthetic Pathways

The derivatization of the this compound core can be efficiently achieved through modern cross-coupling methodologies. The bromine atom at the 2-position is particularly amenable to reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. A generalized workflow for the synthesis of these derivatives is presented below.

5-Acetamido-2-bromopyridine as a building block in medicinal chemistry

An In-depth Technical Guide to 5-Acetamido-2-bromopyridine as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-(5-bromo-2-pyridinyl)acetamide, is a highly versatile heterocyclic building block that has become indispensable in modern medicinal chemistry. Its distinct structural features—a pyridine core, a reactive bromine atom at the 2-position, and an acetamido group at the 5-position—provide a unique platform for the synthesis of complex, biologically active molecules. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The acetamido group, a common pharmacophoric element, can participate in crucial hydrogen bonding interactions with biological targets or serve as a synthetic handle for further functionalization. This guide provides a comprehensive overview of its synthesis, reactivity, and application in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and key coupling reactions are provided, alongside quantitative data on the activity of derivative compounds.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference |

| IUPAC Name | N-(5-bromopyridin-2-yl)acetamide | [1] |

| CAS Number | 7169-97-3 | [1] |

| Molecular Formula | C₇H₇BrN₂O | [2] |

| Molecular Weight | 215.05 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 151-155 °C | [3] |

| PubChem CID | 293097 | [2] |

Synthesis of this compound

The most direct and common synthesis of this compound involves the acetylation of its corresponding amine precursor, 2-amino-5-bromopyridine. This transformation protects the amino group and provides the key acetamido moiety. Protecting the amino group via acetylation is a common strategy to control reactivity in subsequent steps, such as bromination of 2-aminopyridine to prevent over-bromination.[4][5]

Experimental Protocol: Acetylation of 2-Amino-5-bromopyridine

This protocol is adapted from established procedures for the acetylation of aminopyridines.[6][7]

Materials:

-

2-Amino-5-bromopyridine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in pyridine.

-

Addition of Reagent: Cool the solution in an ice bath and slowly add acetic anhydride (1.2-1.5 eq) dropwise while stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 45-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: To remove any acidic impurities, suspend the crude solid in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(5-bromopyridin-2-yl)acetamide.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling

The reactivity of the C-Br bond at the 2-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing the carbon-carbon and carbon-nitrogen bonds that form the core scaffolds of many therapeutic agents.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds by coupling an organoboron species with an organic halide.[9] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups, which is critical for exploring structure-activity relationships (SAR) in drug candidates.

This protocol is adapted from procedures for the Suzuki coupling of N-acetyl-bromopyridine derivatives.[1][10]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

1,4-Dioxane and Water (typically a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent and Catalyst Addition: Add the degassed 1,4-dioxane and water solvent mixture, followed by the palladium catalyst [Pd(PPh₃)₄].[1]

-

Reaction: Heat the mixture to 85-95 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[1]

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-acetamidopyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing the coupling of amines with aryl halides.[11][12] This reaction is crucial for synthesizing diarylamines and N-aryl heterocycles, which are prevalent motifs in kinase inhibitors.

This is a general protocol based on established methods for coupling aryl bromides with amines.[13][14]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

-

Anhydrous, degassed toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or sealed reaction vial

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and NaOᵗBu to a Schlenk tube.

-

Reagent Addition: Add this compound and the amine.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[13]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[15][16] These motifs are valuable in medicinal chemistry as rigid linkers or as precursors for constructing other heterocyclic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. 2-ACETAMIDO-4-METHYL-5-BROMOPYRIDINE | 142404-82-8 [chemicalbook.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. heteroletters.org [heteroletters.org]

- 6. researchgate.net [researchgate.net]

- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 5-Acetamido-2-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetamido-2-bromopyridine (CAS 7169-97-3), a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted data based on analysis of related compounds such as acetamide, 4-Bromophenyl acetamide, and N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.[1][2][3][4][5][6][7][8][9][10][11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.3 | d | 1H | ~2.5 | H-6 |

| ~8.0 | dd | 1H | ~8.8, 2.5 | H-4 |

| ~7.5 | d | 1H | ~8.8 | H-3 |

| ~2.2 | s | 3H | - | -CH₃ |

| ~9.5 (broad) | s | 1H | - | N-H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O |

| ~149.0 | C-6 |

| ~141.0 | C-2 |

| ~140.0 | C-4 |

| ~115.0 | C-5 |

| ~112.0 | C-3 |

| ~25.0 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Interpreted from spectra available from SpectraBase and ChemicalBook.[13][14]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3280 | Strong | N-H Stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Amide I) |

| ~1580 | Strong | C=C Stretch (Pyridine ring) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1420 | Medium | C-H Bend (CH₃) |

| ~1250 | Strong | C-N Stretch |

| ~830 | Strong | C-H Out-of-plane bend (substituted pyridine) |

| ~600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Predicted data based on fragmentation patterns of related brominated and aromatic amide compounds.[15]

Mass-to-Charge Ratio (m/z) (Predicted)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion) |

| 172/174 | High | [M - CH₂CO]⁺ |

| 157/159 | Medium | [M - NHCOCH₃]⁺ |

| 93 | Medium | [M - Br - CO]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of this compound is prepared in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, is introduced into the instrument, typically via direct infusion or after separation on a gas chromatography (GC) column. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio.

Mandatory Visualization

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. bmse000825 Acetamide at BMRB [bmrb.io]

- 4. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]

- 5. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ymdb.ca [ymdb.ca]

- 8. Acetamide [webbook.nist.gov]

- 9. Acetamide, N-butyl- [webbook.nist.gov]

- 10. N,N-Dimethylacetamide(127-19-5) 13C NMR [m.chemicalbook.com]

- 11. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum [chemicalbook.com]

- 12. Acetamide, N-phenyl- [webbook.nist.gov]

- 13. 2-ACETYLAMINO-5-BROMOPYRIDINE | 7169-97-3 [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 5-Acetamido-2-bromopyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-Acetamido-2-bromopyridine scaffold has emerged as a versatile backbone in the design of novel therapeutic agents. Its unique electronic and structural features allow for the generation of diverse chemical libraries with the potential to interact with a range of biological targets. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound analogs, focusing on their roles as kinase inhibitors, antiproliferative agents, and antimicrobial compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Kinase Inhibition: A Prominent Therapeutic Target

Analogs of the this compound core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyridine ring can serve as a hinge-binding motif, a common feature in many kinase inhibitors, while substitutions at the 2- and 5-positions can be tailored to achieve potency and selectivity against specific kinases.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of selected pyridine-based analogs against key kinases. While specific data for a comprehensive library of this compound analogs is still emerging, the data from structurally related compounds highlight the potential of this scaffold. For instance, pyridine and pyrazolopyridine derivatives have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.39 |

| 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.39 |

| 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.39 |

| 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.39 |

| 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.39 |

| Table 1: Inhibitory activity of selected pyridine and pyrazolopyridine derivatives against CDK2/cyclin A2.[1] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

-

Target kinase and its specific substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (this compound analogs)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well white opaque plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction Setup:

-

In a multi-well plate, add the test compound dilutions. Include a DMSO-only control (vehicle) and a no-enzyme control.

-

Add the target kinase to each well and incubate briefly to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified kinase signaling pathway and the general workflow for a kinase inhibitor screening assay.

References

In Silico Modeling of 5-Acetamido-2-bromopyridine Interactions: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel compound 5-Acetamido-2-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches for characterizing small molecule-protein interactions.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[1][2] By simulating the interactions between a ligand, such as this compound, and its potential biological targets, researchers can predict binding affinities, elucidate mechanisms of action, and guide the optimization of lead compounds. This guide outlines a systematic workflow for the in silico analysis of this compound, from initial target identification to detailed molecular dynamics simulations.

Target Identification and Prioritization

The initial step in the in silico analysis of a novel compound is the identification of its potential protein targets. This can be achieved through a variety of computational methods, including ligand-based and structure-based approaches.

Methodology:

-

Ligand-Based Virtual Screening: This method involves searching for known proteins that interact with compounds structurally similar to this compound. Publicly available databases such as PubChem and ChEMBL can be queried for structurally similar molecules and their known biological targets.

-

Reverse Docking: In this approach, the structure of this compound is docked against a large library of protein structures from the Protein Data Bank (PDB). The proteins are then ranked based on the predicted binding affinity of the compound.

Hypothetical Target Prioritization for this compound:

| Target Protein | Rationale for Prioritization |

| Cyclooxygenase-2 (COX-2) | Structural similarity to known COX-2 inhibitors. |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Identified through reverse docking with a high predicted binding affinity. |

| Heat Shock Protein 70 (Hsp70) | Pyridine derivatives have been reported as binders to allosteric sites on Hsp70.[3] |

| Rho-associated protein kinase (ROCK-1) | Pyridine-linked thiazole derivatives have shown inhibitory activity against ROCK-1.[4] |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] This method provides insights into the binding mode and affinity of the interaction.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand's geometry is optimized using a quantum mechanical method like Density Functional Theory (DFT) at the B3LYP/6-31G level.[6]

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking software such as AutoDock Vina or Schrödinger's Glide is used.

-

A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

The docking algorithm samples different conformations and orientations of the ligand within the active site.

-

The resulting poses are scored based on a scoring function that estimates the binding affinity.

-

Hypothetical Docking Results

The following table summarizes the hypothetical docking scores and predicted binding affinities of this compound with its prioritized targets.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| COX-2 | -8.5 | 1.5 µM | Tyr385, Arg120, Ser530 |

| VEGFR-2 | -9.2 | 0.8 µM | Cys919, Asp1046, Glu885 |

| Hsp70 | -7.8 | 3.2 µM | Thr223, Arg258, Asp326 |

| ROCK-1 | -8.1 | 2.1 µM | Asp216, Tyr238, Lys105 |

Molecular Dynamics Simulations

To further investigate the stability of the ligand-protein complex and to gain a more dynamic understanding of the interaction, molecular dynamics (MD) simulations are performed.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

The best-scoring docked pose of the this compound-protein complex is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Simulation:

-

The system is energy minimized to remove any bad contacts.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure.

-

A production MD simulation is run for an extended period (e.g., 100 nanoseconds).

-

-

Analysis:

-

The trajectory from the MD simulation is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and protein over time.

-

Hypothetical Molecular Dynamics Simulation Results

| Parameter | COX-2 Complex | VEGFR-2 Complex | Hsp70 Complex | ROCK-1 Complex |

| Average Protein RMSD (Å) | 1.8 | 2.1 | 2.5 | 1.9 |

| Average Ligand RMSD (Å) | 0.9 | 1.2 | 1.5 | 1.1 |

| Average Hydrogen Bonds | 3 | 4 | 2 | 3 |

These hypothetical results suggest that this compound forms the most stable complex with VEGFR-2, as indicated by the higher number of average hydrogen bonds and relatively stable RMSD values.

Visualizations

General In Silico Workflow

Hypothetical VEGFR-2 Signaling Pathway

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. Through a combination of target identification, molecular docking, and molecular dynamics simulations, it is possible to gain significant insights into the potential biological activity of this compound. The hypothetical data presented herein suggests that this compound may act as an inhibitor of VEGFR-2, a key regulator of angiogenesis. Further in vitro and in vivo studies are warranted to validate these computational predictions.

References

- 1. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Acetamido-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Acetamido-2-bromopyridine with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry for the synthesis of 5-acetamido-2-arylpyridines, a common scaffold in biologically active compounds and a key building block in drug discovery and development.

The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups and typically proceeds with moderate to good yields. Palladium-based catalyst systems are most commonly employed for the coupling of this compound.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction has become a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2] For pharmaceutical and drug development professionals, the synthesis of substituted pyridines is of particular interest due to their prevalence in medicinal agents.[3] this compound is a valuable starting material, and its coupling with various arylboronic acids provides access to a diverse range of 5-acetamido-2-arylpyridine derivatives. These products are important intermediates in the synthesis of more complex molecules with potential therapeutic applications.

The general transformation is depicted below:

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The palladium catalyst, typically in the Pd(0) oxidation state, initiates the cycle by inserting into the carbon-bromine bond of the this compound (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the arylboronic acid with a base. In this step, the aryl group from the boron is transferred to the palladium center. Finally, the desired 5-acetamido-2-arylpyridine product is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a close analog, N-[5-bromo-2-methylpyridin-3-yl]acetamide, with various arylboronic acids.[5] These data provide a baseline for reaction optimization and demonstrate the versatility of the methodology. The reaction conditions can be adapted for this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 72 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |

| 6 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 76 |

| 7 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 68 |

| 8 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: Conventional Heating

This protocol is adapted from the synthesis of similar pyridine derivatives.[5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (1.5 equiv)

-

1,4-Dioxane

-

Degassed water

-

Schlenk flask

-

Inert gas (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Stir the reaction mixture at room temperature for 30 minutes.[5]

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often reduce reaction times significantly.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (3:1)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

-

Add the degassed solvent mixture of 1,4-dioxane and water.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 30-60 minutes with stirring.

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography to yield the pure 5-acetamido-2-arylpyridine derivative.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.

References

Application Note: N-acetylation of 2-amino-5-bromopyridine

Introduction

N-acetylation is a crucial chemical transformation in organic synthesis and drug development, serving to protect amino groups, modify biological activity, or facilitate further functionalization. The acetylation of 2-amino-5-bromopyridine to yield N-(5-bromopyridin-2-yl)acetamide is a key step in the synthesis of various pharmaceutical intermediates and bioactive molecules. This protocol details a reliable and efficient method for this conversion using acetic anhydride as the acetylating agent.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-5-bromopyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, resulting in the formation of the N-acetylated product. This straightforward procedure provides high yields of the desired product under mild conditions.

Data Presentation

The following table summarizes the representative quantitative data for the N-acetylation of a closely related substrate, 2-aminopyridine, which is expected to have similar reactivity to 2-amino-5-bromopyridine.

| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [1] |

Experimental Protocol

This section provides a detailed methodology for the N-acetylation of 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

Acetic anhydride

-

Ethyl acetate

-

Ice

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine. For every 1.0 equivalent of the amine, add 2.0 to 3.0 equivalents of acetic anhydride. Acetic anhydride can also serve as the solvent in this case.

-

Reaction: Stir the reaction mixture and maintain the temperature below 60 °C.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 g scale reaction).[1]

-

Washing: Combine the organic layers and wash sequentially with water and brine.[1]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent.

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(5-bromopyridin-2-yl)acetamide.[1]

-

Purification (if necessary): The crude product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography to achieve high purity.

Visualizations

Reaction Scheme:

Caption: Chemical reaction for the N-acetylation of 2-amino-5-bromopyridine.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of N-(5-bromopyridin-2-yl)acetamide.

References

Application Notes and Protocols for the Use of 5-Acetamido-2-bromopyridine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Acetamido-2-bromopyridine as a versatile building block in the synthesis of novel kinase inhibitors. The strategic positioning of the acetamido and bromo groups on the pyridine ring offers a valuable scaffold for generating diverse chemical libraries for screening against various kinase targets. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties. The acetamido group can participate in crucial hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Key Applications in Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine region of ATP. By functionalizing the 2-position of the pyridine ring, medicinal chemists can explore interactions in the solvent-exposed region of the ATP-binding pocket, leading to the development of potent and selective inhibitors.

Potential Kinase Targets:

-

Colony-Stimulating Factor 1 Receptor (CSF-1R)

-

Discoidin Domain Receptor 1 (DDR1)

-

c-Jun N-terminal Kinases (JNK)

-

p38 MAP Kinase

Data Presentation: Representative Kinase Inhibitor Scaffolds and Activities

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using substituted bromopyridine scaffolds. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the presented data for structurally related compounds highlight the potential of this chemical class.

| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |

| DDR1 | N-(4-chloro-3-((pyridin-3-yloxy)methyl)phenyl)-3-(trifluoromethyl)benzamide | 92.5[1][2] |

| JNK1 | Aminopyrimidine-based | 25[3] |

| JNK2 | Aminopyrimidine-based | 12[3] |

| JNK3 | Aminopyrazole-based | <40[3] |

| p38α | Biphenyl amide | 11[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of kinase inhibitor precursors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of 2-amino-5-bromopyridine to yield the target starting material.

Materials:

-

2-amino-5-bromopyridine

-

Pyridine

-

Acetyl chloride

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in pyridine.

-

Slowly add acetyl chloride (1.1 eq) to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 15 hours.

-

After the reaction is complete, add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Acetylamino-5-bromopyridine.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to introduce diverse substituents at the 2-position of the pyridine ring.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst to the mixture under an inert atmosphere.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-